

Commercial availability of 3-(3-bromophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(3-bromophenyl)propanoic Acid

Cat. No.: B181663

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Strategic Importance of 3-(3-bromophenyl)propanoic acid

3-(3-bromophenyl)propanoic acid (CAS No: 42287-90-1) is a bifunctional organic compound featuring a carboxylic acid group and an aryl bromide.[1] This structural arrangement makes it an exceptionally valuable building block in medicinal chemistry and materials science. The carboxylic acid provides a reactive handle for amide couplings, esterifications, and other nucleophilic substitutions. Simultaneously, the bromine atom on the aromatic ring is a prime functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[2] This dual reactivity allows for sequential, orthogonal chemical modifications, a highly desirable trait in multi-step synthetic campaigns.

Commercial Sourcing and Specifications

3-(3-bromophenyl)propanoic acid is readily available from numerous commercial suppliers, ensuring a stable supply chain for research and development activities. It is typically supplied as a white to off-white or orange solid.[3][4] When sourcing this reagent, key considerations are purity, which is commonly offered at 96-97% or higher, and the analytical data provided by the supplier to confirm identity and quality.

Table 1: Commercial Supplier Overview

Supplier	CAS Number	Representative Purity	Molecular Formula	Molecular Weight
Sigma-Aldrich	42287-90-1	96%	C ₉ H ₉ BrO ₂	229.07 g/mol
Thermo Scientific	42287-90-1	97%	C ₉ H ₉ BrO ₂	229.07 g/mol
Fisher Scientific	42287-90-1	97%	C ₉ H ₉ BrO ₂	229.073 g/mol
Oakwood Chemical	42287-90-1	Not specified	C ₉ H ₉ BrO ₂	229.07 g/mol
Matrix Fine Chemicals	42287-90-1	Not specified	C ₉ H ₉ BrO ₂	229.073 g/mol

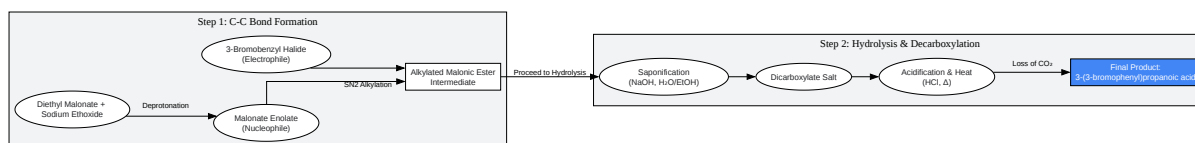
Note: Data is compiled from supplier websites and is subject to change. Researchers should always consult the specific product documentation and Certificate of Analysis.[\[1\]](#)[\[5\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

Synthetic Strategy: A Validated Protocol

While commercial procurement is straightforward, an in-house synthesis may be necessary for specialized applications like isotopic labeling or cost-reduction at scale. The most common and reliable approach is a malonic ester synthesis pathway, which builds the propanoic acid side chain onto the brominated aromatic ring.

Logical Workflow: Malonic Ester Synthesis

The following workflow diagram outlines the key transformations in this synthesis.



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Caption: Workflow for the synthesis of **3-(3-bromophenyl)propanoic acid** via malonic ester condensation.

Detailed Experimental Protocol

This protocol is based on established methodologies for malonic ester synthesis, as described in patent literature for analogous compounds.[8]

Part A: Synthesis of Diethyl 2-(3-bromobenzyl)malonate

- **Reactor Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
- **Base Formation:** Charge the flask with absolute ethanol. Add sodium metal (1.1 eq.) in small portions to generate sodium ethoxide in situ. This is a highly exothermic reaction and must be done with caution, preferably in an ice bath. The in situ generation ensures an anhydrous, highly reactive base.
- **Enolate Generation:** Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.0 eq.) dropwise via the dropping funnel. Stir for 30 minutes at room temperature. The ethoxide, a strong base, quantitatively deprotonates the acidic α -hydrogen of the malonic ester to form a nucleophilic enolate.

- **Alkylation:** Add 3-bromobenzyl bromide (1.0 eq.) dropwise. After the addition is complete, heat the mixture to reflux for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The malonate enolate attacks the electrophilic benzylic carbon, displacing the bromide in a classic SN2 reaction to form the C-C bond.
- **Work-up:** Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude alkylated product.

Part B: Hydrolysis and Decarboxylation

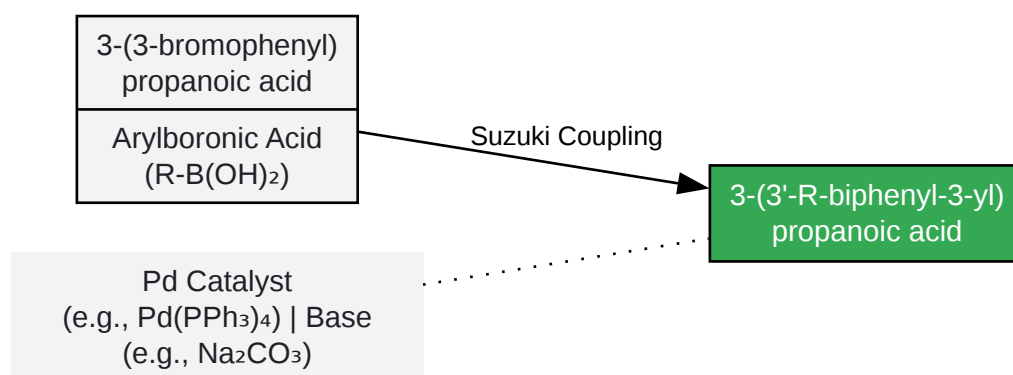
- **Saponification:** The crude ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 eq.). The mixture is heated to reflux for 2-3 hours. This step hydrolyzes both ester groups to form a water-soluble disodium carboxylate salt.
- **Acidification:** After cooling, the reaction mixture is carefully acidified with concentrated hydrochloric acid to a pH of ~1-2. This protonates the carboxylate groups to form the unstable dicarboxylic acid.
- **Decarboxylation:** The acidified mixture is heated to 100-150°C.[8] Vigorous bubbling (evolution of CO₂) will be observed. The heat facilitates the loss of one carboxyl group as CO₂, driven by the formation of a stable enol intermediate which tautomerizes to the final product. Heating is continued until gas evolution ceases.
- **Purification:** After cooling, the product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, **3-(3-bromophenyl)propanoic acid**, is purified by recrystallization (e.g., from a solvent/anti-solvent system like water or heptane) to yield a crystalline solid.[8][9]

Core Applications in Research & Development

The utility of this compound stems from its ability to participate in diverse synthetic schemes.

Drug Discovery Scaffold

The phenylpropanoic acid motif is a common feature in many biologically active molecules. The bromine atom serves as a versatile anchor point for diversification using palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For example, a Suzuki coupling can be used to introduce new aryl or heteroaryl groups.



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Caption: Suzuki cross-coupling reaction to diversify the **3-(3-bromophenyl)propanoic acid** scaffold.

This strategy is particularly powerful in lead optimization, where fine-tuning the properties of a molecule is critical. The ability to modify the aryl portion of the molecule can significantly impact target binding, selectivity, and pharmacokinetic properties. The propanoic acid derivatives themselves have been explored as potential anticancer and antioxidant agents.^[10]

Materials Science Intermediate

In materials science, this compound is used in the synthesis of functional organic molecules like phthalocyanines, which have applications in electronics and photodynamic therapy.^[11] The bromo- and acid- functionalities allow for its incorporation into larger polymeric or supramolecular structures, imparting specific physical or chemical properties.

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